molecular formula C19H22Cl2N2O3S B3524173 1-(2,3-Dichlorophenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine

1-(2,3-Dichlorophenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine

Cat. No.: B3524173
M. Wt: 429.4 g/mol
InChI Key: HIWHCOCFSJBOBO-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-13-14(2)18(8-7-17(13)26-3)27(24,25)23-11-9-22(10-12-23)16-6-4-5-15(20)19(16)21/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWHCOCFSJBOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and 4-methoxy-2,3-dimethylbenzenesulfonyl chloride.

    Formation of Intermediate: The 2,3-dichloroaniline is reacted with piperazine under controlled conditions to form an intermediate compound.

    Sulfonylation: The intermediate is then subjected to sulfonylation using 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorophenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It may modulate signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dichlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazine: Another derivative with different substituents.

Uniqueness

1-(2,3-Dichlorophenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-Dichlorophenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine
Reactant of Route 2
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1-(2,3-Dichlorophenyl)-4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazine

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